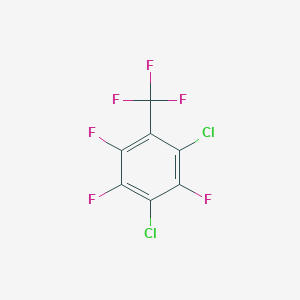
1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethyl)benzene is an organic compound with the molecular formula C7HCl2F5. This compound is a derivative of benzene, where the hydrogen atoms are substituted with chlorine and fluorine atoms, as well as a trifluoromethyl group. It is known for its unique chemical properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of benzene derivatives. For example, the compound can be prepared by reacting benzene with chlorine and fluorine under controlled conditions. The reaction typically requires a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation reactions. These reactions are carried out in specialized reactors designed to handle the corrosive nature of chlorine and fluorine gases. The process is carefully monitored to ensure the desired product is obtained with high purity and yield .
化学反応の分析
Types of Reactions
1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives of the compound .
科学的研究の応用
1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its fluorinated structure may enhance the bioavailability and stability of drug candidates.
Industry: It is used in the production of specialty chemicals, including agrochemicals and polymers.
作用機序
The mechanism by which 1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethyl)benzene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, which stabilize the benzene ring and make it less reactive towards electrophiles. In biological systems, its interactions with molecular targets are still under investigation, but it is believed to interact with enzymes and receptors through non-covalent interactions .
類似化合物との比較
Similar Compounds
1,3,5-Trichloro-2,4,6-trifluorobenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1,4-Dichloro-2-(trifluoromethyl)benzene: Another related compound with distinct chemical properties and uses.
Uniqueness
1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethyl)benzene is unique due to its specific arrangement of chlorine and fluorine atoms, which impart distinct electronic and steric effects. These properties make it valuable in specialized applications where other compounds may not be suitable .
特性
CAS番号 |
848243-38-9 |
|---|---|
分子式 |
C7Cl2F6 |
分子量 |
268.97 g/mol |
IUPAC名 |
1,3-dichloro-2,4,5-trifluoro-6-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7Cl2F6/c8-2-1(7(13,14)15)4(10)6(12)3(9)5(2)11 |
InChIキー |
YLPVCNVWGLARHJ-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1Cl)F)Cl)F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















